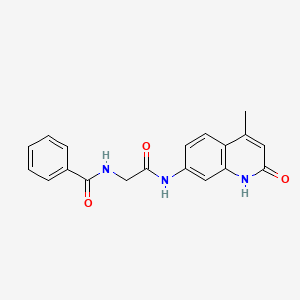

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Application : N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide inhibits tankyrases, making it a promising candidate for cancer therapy . Researchers are exploring its efficacy against various cancer types.

- Application : N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide may act as a PARP inhibitor, potentially enhancing cancer treatment .

- Application : Researchers are investigating whether this compound can protect myelin integrity and slow disease progression .

- Outcome : The resulting compounds exhibit low nanomolar affinities, good solubility, and selectivity for tankyrases .

Tankyrase Inhibition for Cancer Therapy

PARP (Poly ADP-ribose Polymerase) Inhibition

Neurodegenerative Diseases

Fragment-Based Drug Design

Structural Insights into Tankyrase Binding Sites

Chemical Biology and Medicinal Chemistry

Mechanism of Action

Target of Action

The primary target of this compound is Tankyrase 2 , a member of the poly (ADP-ribose) polymerase (PARP) family . Tankyrases are potential drug targets for cancer and myelin-degrading diseases .

Mode of Action

The compound binds to the nicotinamide-binding site of Tankyrase 2, a local hot spot for fragment binding . This interaction inhibits the enzymatic activity of Tankyrase 2, thereby disrupting its function .

Biochemical Pathways

The inhibition of Tankyrase 2 affects the Wnt signaling pathway , which plays a crucial role in cell proliferation and differentiation . This disruption can lead to the suppression of cancer cell growth and the promotion of myelin repair .

Pharmacokinetics

Its structural features suggest that it may have good solubility and selectivity, which are important for bioavailability .

Result of Action

The molecular effect of this compound’s action is the inhibition of Tankyrase 2, leading to the disruption of the Wnt signaling pathway . On a cellular level, this can result in the suppression of cancer cell growth and the promotion of myelin repair .

properties

IUPAC Name |

N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEIDYBBXWDRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}(1-pyrrolidinyl)methanone](/img/structure/B2374780.png)

![1-(4-fluorobenzyl)-3-phenylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)

![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)

![N-(cyanomethyl)-N-cyclopropyl-4-[(prop-2-yn-1-yl)sulfamoyl]benzamide](/img/structure/B2374790.png)

![N-(3,4-difluorophenyl)-2-{[1-(4-isopropylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]thio}acetamide](/img/structure/B2374795.png)

![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)